1-(cyclobutylmethyl)-5-methyl-1H-pyrazol-4-amine
Description
Properties
Molecular Formula |
C9H15N3 |
|---|---|
Molecular Weight |
165.24 g/mol |
IUPAC Name |
1-(cyclobutylmethyl)-5-methylpyrazol-4-amine |
InChI |
InChI=1S/C9H15N3/c1-7-9(10)5-11-12(7)6-8-3-2-4-8/h5,8H,2-4,6,10H2,1H3 |
InChI Key |
PWGLTNDDVFLKPO-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C(C=NN1CC2CCC2)N |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 1-(cyclobutylmethyl)-5-methyl-1H-pyrazol-4-amine typically involves the reaction of cyclobutylmethyl halides with 5-methyl-1H-pyrazol-4-amine under basic conditions. The reaction is usually carried out in an organic solvent such as dimethylformamide (DMF) or tetrahydrofuran (THF) at elevated temperatures to facilitate the nucleophilic substitution reaction.
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the product. Additionally, purification techniques such as recrystallization or chromatography are employed to obtain the desired compound in high purity.
Chemical Reactions Analysis
Types of Reactions: 1-(Cyclobutylmethyl)-5-methyl-1H-pyrazol-4-amine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide to form corresponding oxidized derivatives.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride to obtain reduced forms of the compound.
Substitution: The compound can participate in substitution reactions where the cyclobutylmethyl or methyl groups are replaced by other functional groups.
Common Reagents and Conditions:
Oxidation: Potassium permanganate in acidic or neutral conditions.
Reduction: Sodium borohydride in methanol or lithium aluminum hydride in ether.
Substitution: Halogenating agents such as thionyl chloride or phosphorus tribromide.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids or ketones, while reduction may produce alcohols or amines.
Scientific Research Applications
1-(Cyclobutylmethyl)-5-methyl-1H-pyrazol-4-amine has several applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anti-inflammatory properties.
Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate or active ingredient in drug development.
Industry: The compound may be used in the development of new materials or as a catalyst in various chemical processes.
Mechanism of Action
The mechanism of action of 1-(cyclobutylmethyl)-5-methyl-1H-pyrazol-4-amine involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. Detailed studies on its molecular targets and pathways are essential to fully understand its mechanism of action.
Comparison with Similar Compounds
Structural and Physicochemical Properties
The table below compares 1-(cyclobutylmethyl)-5-methyl-1H-pyrazol-4-amine with five structurally related pyrazole derivatives:
Key Observations :
- Solubility : Fluorinated derivatives (e.g., 1-(4-fluorophenyl)-5-methyl-1H-pyrazol-4-amine hydrochloride) exhibit higher polarity, enhancing water solubility compared to alkyl-substituted analogs .
Biological Activity
1-(Cyclobutylmethyl)-5-methyl-1H-pyrazol-4-amine is a compound belonging to the pyrazole family, characterized by its unique structure, which includes a cyclobutylmethyl group and a methyl group on the pyrazole ring. This article explores its biological activity, mechanisms of action, and potential applications in various fields.
- Molecular Formula : CHN
- Molecular Weight : Approximately 194.25 g/mol
- Structure : The compound features a five-membered pyrazole ring with nitrogen atoms at positions 1 and 2, contributing to its reactivity and interaction with biological macromolecules.
Enzyme Inhibition
Research indicates that 1-(cyclobutylmethyl)-5-methyl-1H-pyrazol-4-amine exhibits significant enzyme inhibition properties. It has shown potential in inhibiting various kinases, including cyclin-dependent kinases (CDKs), which are crucial in cell cycle regulation. For example, studies have demonstrated that modifications in the pyrazole structure can lead to enhanced inhibitory activity against CDK2, with some derivatives achieving values as low as 0.005 µM .
| Compound | Target Kinase | (µM) | Antiproliferative Activity (GI50, µM) |
|---|---|---|---|
| 15 | CDK2 | 0.005 | 0.127 - 0.560 |
| 1 | Other CDKs | Varies | Varies |
Receptor Binding
The compound also interacts with specific receptors, which may modulate signaling pathways involved in various physiological processes. Its structural characteristics allow it to engage in hydrogen bonding and π-π interactions, enhancing its binding affinity to target proteins.
The mechanism of action of 1-(cyclobutylmethyl)-5-methyl-1H-pyrazol-4-amine involves several biochemical interactions:
- Steric Hindrance : The cyclobutylmethyl group introduces steric hindrance that may influence the binding dynamics with enzyme active sites.
- Hydrogen Bonding : The pyrazole ring can participate in hydrogen bonding with amino acid residues in target proteins.
- Ionic Interactions : The presence of nitrogen atoms allows for ionic interactions with positively charged residues, enhancing specificity and binding strength .
Case Studies and Research Findings
Recent studies have highlighted the compound's potential in cancer therapy due to its ability to inhibit cell proliferation. For instance:
- A study reported that derivatives of pyrazole compounds exhibited sub-micromolar antiproliferative activity against various cancer cell lines, indicating their therapeutic potential .
Example Study
In a mechanistic study involving ovarian cancer cells, it was found that certain derivatives of pyrazole compounds reduced phosphorylation of retinoblastoma protein and induced apoptosis by arresting cells at specific phases of the cell cycle . This suggests that structural modifications can significantly enhance biological activity.
Applications
1-(Cyclobutylmethyl)-5-methyl-1H-pyrazol-4-amine has potential applications in:
- Pharmaceutical Development : As a lead compound for developing new anti-cancer agents due to its enzyme inhibition properties.
- Agricultural Chemicals : Potential use as a pesticide based on its biological activities against specific targets.
Q & A
Q. What are the common synthetic routes for 1-(cyclobutylmethyl)-5-methyl-1H-pyrazol-4-amine, and how can reaction conditions be optimized for higher yields?
Methodological Answer: The synthesis typically involves alkylation of pyrazole precursors with cyclobutylmethyl groups. Key steps include:
- Alkylation : Reacting 5-methyl-1H-pyrazol-4-amine with cyclobutylmethyl bromide in the presence of a base (e.g., NaH or K₂CO₃) in aprotic solvents like DMF or DMSO .
- Optimization : Continuous flow synthesis (CFS) improves yield and purity by enhancing heat/mass transfer and reducing side reactions. Parameters like temperature (60–80°C), solvent polarity, and stoichiometric ratios are critical .
- Crystallization : Solvent-antisolvent systems (e.g., ethanol/water) refine purity post-synthesis .
Q. How is NMR and mass spectrometry utilized in characterizing the structural integrity of this compound?
Methodological Answer:
- ¹H/¹³C NMR : Assign peaks to confirm substituent positions. For example, the cyclobutylmethyl group shows distinct multiplet signals at δ 1.6–2.2 ppm (cyclobutane protons) and δ 3.4–3.8 ppm (CH₂ bridge) .
- High-Resolution MS : Validate molecular weight (e.g., [M+H]⁺ at m/z 192.1494) and detect isotopic patterns for chlorine-free confirmation .
Q. What in vitro assays are suitable for preliminary biological activity screening?
Methodological Answer:
Q. How do substituents like the cyclobutylmethyl group influence chemical reactivity?
Methodological Answer:
- Steric Effects : The bulky cyclobutyl group slows nucleophilic substitution but stabilizes intermediates in ring-forming reactions .
- Electron-Donating Effects : Methyl and cyclobutyl groups enhance electron density on the pyrazole ring, favoring electrophilic aromatic substitution at the C3 position .
Q. What stability tests are recommended for this compound under varying conditions?
Methodological Answer:
- Thermal Stability : TGA/DSC analysis (decomposition onset >150°C indicates robustness) .
- Photostability : Exposure to UV light (254 nm) for 48 hours with HPLC monitoring .
- Hydrolytic Stability : Incubation in buffers (pH 2–12) at 37°C for 72 hours .
Advanced Research Questions
Q. What strategies are employed to analyze structure-activity relationships (SAR) for this compound?
Methodological Answer:
- Analog Synthesis : Prepare derivatives with substituent variations (e.g., replacing cyclobutyl with cyclohexyl or aryl groups) .
- Bioactivity Correlation : Use IC₅₀/MIC data to map substituent effects (see Table 1).
- Computational Docking : Molecular dynamics simulations (e.g., AutoDock Vina) predict binding affinities to targets like COX-2 or kinases .
Q. Table 1: SAR of Selected Derivatives
| Substituent | Bioactivity (IC₅₀, µM) | Target |
|---|---|---|
| Cyclobutylmethyl | 12.3 ± 1.2 | COX-2 |
| Cyclohexylmethyl | 28.7 ± 3.1 | COX-2 |
| 4-Chlorobenzyl | 5.9 ± 0.8 | Kinase X |
Q. How do researchers resolve contradictory data in biological assays?
Methodological Answer:
- Dose-Response Curves : Repeat assays with narrower concentration ranges (e.g., 0.1–50 µM) to identify false positives .
- Orthogonal Assays : Validate antimicrobial activity with both agar diffusion and time-kill assays .
- Metabolite Screening : LC-MS/MS to rule out off-target effects from degradation products .
Q. What advanced analytical methods confirm stereochemical or conformational properties?
Methodological Answer:
Q. How is computational modeling applied to study target interactions?
Methodological Answer:
- Pharmacophore Mapping : Identify critical H-bond acceptors (pyrazole N) and hydrophobic pockets (cyclobutyl) using Schrödinger Suite .
- MD Simulations : Simulate ligand-protein complexes (e.g., 100 ns trajectories) to assess binding stability .
- QSAR Models : Train models with descriptors like logP, polar surface area, and Hammett constants to predict activity .
Q. What methodologies address low solubility in pharmacological studies?
Methodological Answer:
- Prodrug Design : Introduce phosphate esters or PEGylated groups to enhance aqueous solubility .
- Nanoformulation : Encapsulate in liposomes (50–100 nm size) or cyclodextrin complexes .
- Co-Solvent Systems : Use DMSO/PBS (10:90 v/v) for in vivo dosing without precipitation .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
